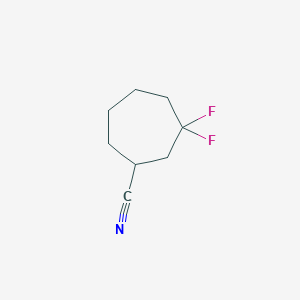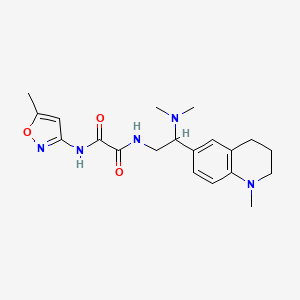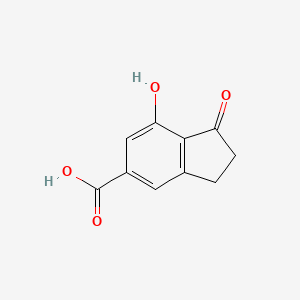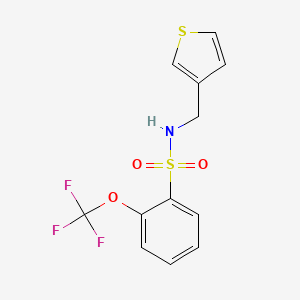![molecular formula C24H19NO4 B2700771 N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide CAS No. 2097872-85-8](/img/structure/B2700771.png)
N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan derivatives have occupied a unique place in the field of medicinal chemistry . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Synthesis Analysis
In general, amide derivatives containing furan rings can be synthesized under mild synthetic conditions supported by microwave radiation . The reactions are usually carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis
The molecular structure of furan derivatives can be complex. For example, in one molecule, the dihedral angle between furan and pyridine rings was found to be 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For instance, furfural, a compound produced by bio-refining biomass, can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of C4 and C5 compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of furan derivatives can also vary. For example, N-[2-(Furan-2-yl)ethyl]acetamide is a solid compound .Scientific Research Applications
Biobased Polymer Synthesis
N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide is closely related to furan-based compounds, which have significant applications in the synthesis of biobased polymers. For example, 2,5-Bis(hydroxymethyl)furan, a furan derivative, has been used for enzymatic polymerization with diacid ethyl esters to create novel biobased furan polyesters. These polyesters exhibit promising physical properties for various applications (Jiang et al., 2014).
Pharmaceutical Research
Furan derivatives, similar to N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide, have been studied for their pharmaceutical properties. One study focused on the complex between a DNA sequence and 2,5-Bis(4-guanylphenyl)furan, demonstrating its tight binding and potential therapeutic applications (Laughton et al., 1995).
Polymer Science
Furan-based compounds are also utilized in the field of polymer science. One study reported on the synthesis of furan-based poly(esteramide)s, demonstrating their thermal stability and potential for use in various industrial applications (Triki et al., 2013).
Advanced Material Development
Xanthene derivatives, closely related to N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide, have been used to develop new optically transparent and organosoluble polyamides. These materials exhibit high thermal stability and mechanical strength, making them suitable for advanced material applications (Guo et al., 2015).
Molecular and Spectral Analysis
Furan-based compounds have been extensively studied for their molecular and spectral properties. Studies involving crystallographic and spectroscopic analyses provide insights into their binding interactions and potential applications in fields such as materials science and drug development (Venkatraman et al., 2007).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-24(25-15-18(19-11-5-13-27-19)20-12-6-14-28-20)23-16-7-1-3-9-21(16)29-22-10-4-2-8-17(22)23/h1-14,18,23H,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFUJABSHYMTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=CO4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,3,4-thiadiazole](/img/structure/B2700691.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2700695.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B2700696.png)

![Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate](/img/structure/B2700700.png)
![1-butyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2700701.png)

![N-[(4-Methoxy-1-benzothiophen-7-yl)methyl]prop-2-enamide](/img/structure/B2700703.png)


![6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one](/img/structure/B2700708.png)
![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol](/img/structure/B2700711.png)